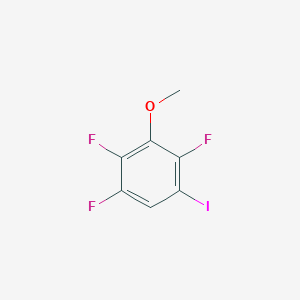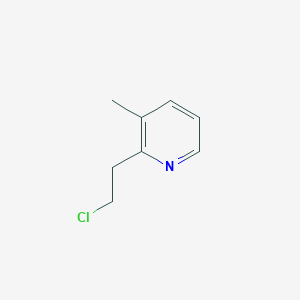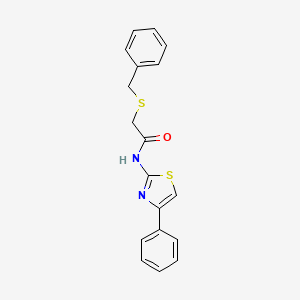
(S)-1-((S)-1-Methylpyrrolidin-2-yl)propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-1-((S)-1-Methylpyrrolidin-2-yl)propan-2-ol is a chiral compound with significant applications in various fields of science and industry. This compound is characterized by its unique structure, which includes a pyrrolidine ring and a secondary alcohol group. The stereochemistry of the compound is denoted by the (S) configuration, indicating the specific spatial arrangement of its atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-((S)-1-Methylpyrrolidin-2-yl)propan-2-ol typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the pyrrolidine ring, which can be derived from proline or other suitable precursors.
Formation of the Pyrrolidine Ring: The pyrrolidine ring is formed through cyclization reactions, often involving the use of strong bases or acids to facilitate ring closure.
Introduction of the Secondary Alcohol Group: The secondary alcohol group is introduced through reduction reactions, where ketones or aldehydes are reduced to alcohols using reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Industrial Production Methods
In industrial settings, the production of this compound may involve:
Catalytic Hydrogenation: Using metal catalysts such as palladium or platinum to hydrogenate precursors under high pressure and temperature.
Enzymatic Synthesis: Employing enzymes to catalyze the formation of the compound with high stereoselectivity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-1-((S)-1-Methylpyrrolidin-2-yl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The secondary alcohol group can be oxidized to a ketone using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The pyrrolidine ring can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogenating agents, nucleophiles
Major Products Formed
Oxidation: Ketones
Reduction: Alcohol derivatives
Substitution: Various substituted pyrrolidine derivatives
Applications De Recherche Scientifique
(S)-1-((S)-1-Methylpyrrolidin-2-yl)propan-2-ol has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as a solvent in various industrial processes.
Mécanisme D'action
The mechanism of action of (S)-1-((S)-1-Methylpyrrolidin-2-yl)propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and activity. The pyrrolidine ring and secondary alcohol group contribute to its overall reactivity and biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Propan-2-ol: A simpler alcohol with similar functional groups but lacking the pyrrolidine ring.
Isopropanol: Another name for propan-2-ol, commonly used as a solvent and disinfectant.
2-Pyrrolidone: A compound with a similar pyrrolidine ring but different functional groups.
Uniqueness
(S)-1-((S)-1-Methylpyrrolidin-2-yl)propan-2-ol is unique due to its chiral nature and the presence of both a pyrrolidine ring and a secondary alcohol group. This combination of features makes it a valuable compound in various scientific and industrial applications.
Propriétés
Numéro CAS |
1617-83-0 |
|---|---|
Formule moléculaire |
C8H17NO |
Poids moléculaire |
143.23 g/mol |
Nom IUPAC |
(2S)-1-[(2S)-1-methylpyrrolidin-2-yl]propan-2-ol |
InChI |
InChI=1S/C8H17NO/c1-7(10)6-8-4-3-5-9(8)2/h7-8,10H,3-6H2,1-2H3/t7-,8-/m0/s1 |
Clé InChI |
CWMYODFAUAJKIV-YUMQZZPRSA-N |
SMILES isomérique |
C[C@@H](C[C@@H]1CCCN1C)O |
SMILES canonique |
CC(CC1CCCN1C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Benzo[b]thiophene-5-carboximidamide hydrochloride](/img/structure/B12960285.png)

![3-Aminopyrazolo[1,5-a]pyridin-2(1H)-one](/img/structure/B12960311.png)
![(1R,2S)-2-(Dibenzylamino)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propan-1-ol hydrochloride](/img/structure/B12960317.png)




![3,5-Dimethyl-4-[2-[2-methyl-5-(4-methoxyphenyl)-3-thienyl]-3,3,4,4,5,5-hexafluoro-1-cyclopentenyl]isoxazole](/img/structure/B12960343.png)


